2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a complex organic compound characterized by its boronic acid ester groups and oxadiazole ring structure
Synthetic Routes and Reaction Conditions:
Boronic Acid Ester Formation: The synthesis typically begins with the formation of boronic acid esters. This involves the reaction of phenylboronic acid with diethyl oxalate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxadiazole Formation: The boronic acid ester is then reacted with hydrazine hydrate to form the oxadiazole ring. This step is usually carried out under reflux conditions with a suitable solvent like ethanol or toluene.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of boronic acid esters to boronic acids.
Reduction: Reduction reactions can be performed to convert the oxadiazole ring to other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of boronic acid ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation Products: Boronic acids and their derivatives.
Reduction Products: Reduced oxadiazoles and other functionalized derivatives.
Substitution Products: Various substituted oxadiazoles and boronic acid esters.
Mechanism of Action
Target of Action
It is known that the compound serves as a versatile ligand and is readily employed as a monomer for suzuki cross-coupling reactions and amination reactions .
Mode of Action
The compound interacts with its targets through Suzuki cross-coupling reactions and amination reactions . These reactions are facilitated by the presence of both aldehyde groups and pinacolborane groups located at the para-positions .
Biochemical Pathways
The compound is involved in the synthesis of covalent organic frameworks (COFs) and poly(phenylenevinylene) for 2D semiconducting materials, through aldol condensation . These materials have applications in various fields including electronics and photonics.
Result of Action
The compound’s action results in the formation of COFs and 2D semiconducting materials . These materials have high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Scientific Research Applications
Chemistry: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its boronic acid ester groups make it a versatile building block for constructing complex molecular architectures.
Biology: In biological research, the compound is employed in the development of bioconjugation techniques and as a probe for studying biological interactions. Its ability to form stable complexes with sugars and other biomolecules is particularly valuable.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boronic acid-based drugs. These drugs can target various biological pathways and are being explored for their therapeutic potential in diseases such as cancer and diabetes.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including coatings, adhesives, and electronic devices. Its unique chemical properties make it suitable for applications requiring high thermal stability and chemical resistance.
Comparison with Similar Compounds
Boronic Acid Derivatives: Compounds such as phenylboronic acid and its esters share similar chemical properties and applications.
Oxadiazole Derivatives: Other oxadiazole-based compounds with different substituents can exhibit similar biological and chemical activities.
Boronic Acid-Thiophene Derivatives:
Uniqueness: 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is unique due to its combination of boronic acid ester groups and oxadiazole ring, which provides a balance of chemical stability and reactivity. This combination allows for diverse applications in materials science, medicinal chemistry, and biological research.
Properties
IUPAC Name |
2,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32B2N2O5/c1-23(2)24(3,4)33-27(32-23)19-13-9-17(10-14-19)21-29-30-22(31-21)18-11-15-20(16-12-18)28-34-25(5,6)26(7,8)35-28/h9-16H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGAXPLFWYXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32B2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116122-85-0 | |
Record name | 2,5-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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